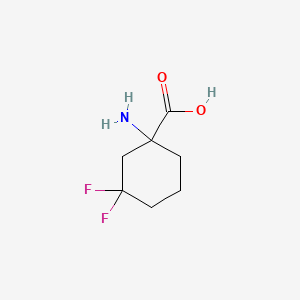
1-Amino-3,3-difluorocyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3,3-difluorocyclohexane-1-carboxylic acid is a fluorinated amino acid derivative. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a compound of interest in various scientific fields. This compound is characterized by a cyclohexane ring substituted with an amino group and a carboxylic acid group, along with two fluorine atoms at the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the fluorination of cyclohexane derivatives using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes followed by catalytic amination and carboxylation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-3,3-difluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used to replace fluorine atoms.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amino or thiol-substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-Amino-3,3-difluorocyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the development of advanced materials and polymers with unique properties due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism of action of 1-Amino-3,3-difluorocyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the binding affinity and specificity of the compound to its targets, potentially leading to inhibition or modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3,3-Difluorocyclohexane-1-carboxylic acid: Lacks the amino group but shares the fluorinated cyclohexane structure.
1-Amino-4,4-difluorocyclohexane-1-carboxylic acid: Similar structure with fluorine atoms at different positions.
Uniqueness: 1-Amino-3,3-difluorocyclohexane-1-carboxylic acid is unique due to the specific positioning of the amino and carboxylic acid groups along with the fluorine atoms. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C7H11F2NO2 |
|---|---|
Peso molecular |
179.16 g/mol |
Nombre IUPAC |
1-amino-3,3-difluorocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11F2NO2/c8-7(9)3-1-2-6(10,4-7)5(11)12/h1-4,10H2,(H,11,12) |
Clave InChI |
ZRMKDSUKQKSKSN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)(F)F)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15226492.png)
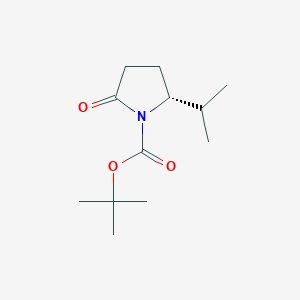
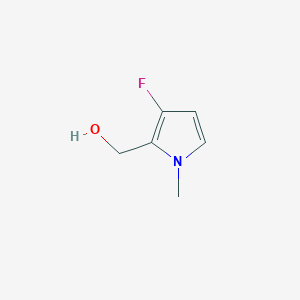
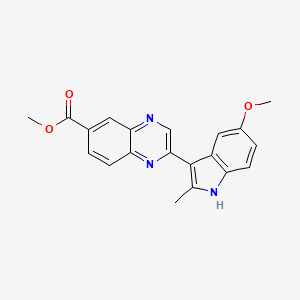
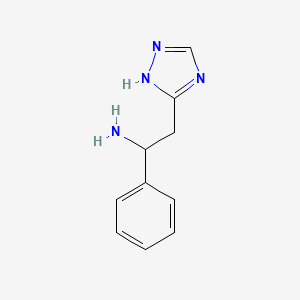
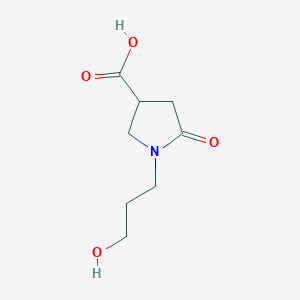
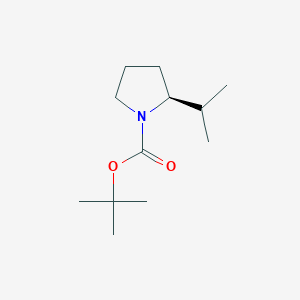
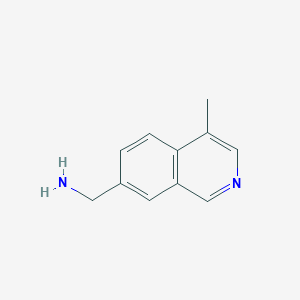
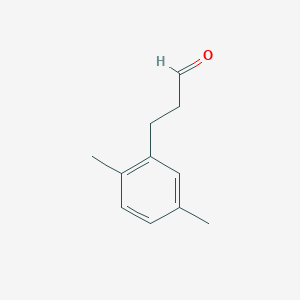
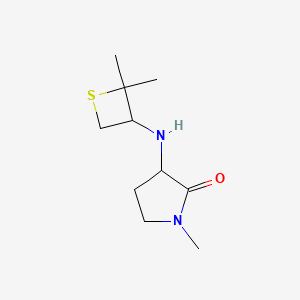
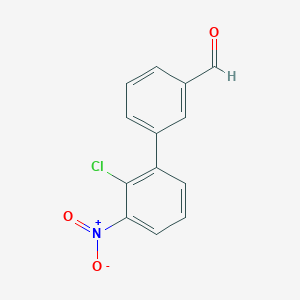
![tert-Butyl 9-amino-1,1-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B15226572.png)
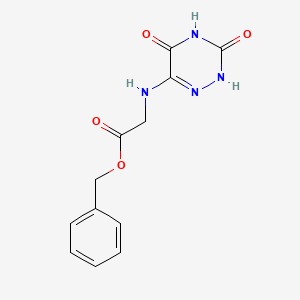
![2-(Aminomethyl)spiro[2.5]octane-1-carboxylic acid](/img/structure/B15226587.png)
